1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Catalog No.
S1482367
CAS No.
2190-20-7
M.F
C57H102O6
M. Wt
883.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dioleoyl-3-linoleoyl-rac-glycerol

CAS Number

2190-20-7

Product Name

1,2-Dioleoyl-3-linoleoyl-rac-glycerol

IUPAC Name

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C57H102O6

Molecular Weight

883.4 g/mol

InChI

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27-

InChI Key

JTMWOTXEVWLTTO-KTKRTRQNSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid 2,3-Bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl Ester; 2,3-Dioleo-1-linolein; 1,2-Dioleoyl-3-linolein; 1-Linoleo-2,3-diolein; 2,3-Dioleo-1-linolein; 3-Linoleo-1,2-diolein;

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Crystallization and Transformation of Polymorphic Forms

Industrial Use

Pharmacopeia and National Formulary Reagents

Food Preservation

Controlled Drug Delivery

Cosmetic Industry

Animal Studies

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a triacylglycerol that consists of two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. Its chemical formula is C57H102O6, and it has a molecular weight of 883.4 g/mol . This compound is notable for its unique fatty acid composition, which contributes to its physical properties and biological activities.

  • Energy source: Like other triglycerides, DOL can be broken down to provide energy for cellular processes.
  • Membrane structure: Unsaturated fatty acids like oleic and linoleic acid contribute to membrane fluidity and function. DOL might play a role in maintaining proper membrane structure in cells.
  • Signaling: Fatty acids can act as signaling molecules in the body. More research is needed to determine if DOL has specific signaling functions.

The chemical behavior of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol can be analyzed through various reactions typical of triacylglycerols. These include:

  • Hydrolysis: The compound can undergo hydrolysis in the presence of water and lipases, yielding free fatty acids and glycerol.
  • Interesterification: This process involves the exchange of fatty acids between different glycerol backbones, which can alter its physical properties and functionality in food applications .
  • Oxidation: Unsaturated fatty acids like oleic and linoleic acids are prone to oxidation, which can lead to rancidity and the formation of harmful compounds.

1,2-Dioleoyl-3-linoleoyl-rac-glycerol exhibits several biological activities:

  • Anti-inflammatory Properties: It has been shown to modulate inflammatory responses, potentially beneficial in conditions like cardiovascular diseases.
  • Lipid Metabolism Regulation: This compound influences lipid metabolism pathways, impacting energy storage and utilization in cells.
  • Cell Membrane Structure: As a component of cell membranes, it plays a critical role in maintaining membrane fluidity and integrity, affecting cellular signaling pathways .

1,2-Dioleoyl-3-linoleoyl-rac-glycerol can be synthesized through various methods:

  • Interesterification: This method involves mixing oils with different fatty acid compositions under controlled conditions to achieve the desired triacylglycerol structure. For instance, rice bran oil and high oleic sunflower seed oil can be used as starting materials .
  • Chemical Synthesis: This involves the stepwise addition of fatty acids to a glycerol backbone using chemical catalysts or enzymes.

The unique properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol make it suitable for various applications:

  • Food Industry: It is used as a fat replacer in low-fat products due to its favorable melting profile and texture-enhancing properties.
  • Nutraceuticals: Its potential health benefits have led to its inclusion in dietary supplements aimed at improving cardiovascular health.
  • Cosmetics: The compound is utilized in formulations for skin care products due to its moisturizing properties.

Research has indicated that 1,2-Dioleoyl-3-linoleoyl-rac-glycerol interacts with other lipids and proteins within biological systems. Studies have shown that it can influence the behavior of membrane proteins and affect lipid raft formation, which is critical for cellular signaling processes . Additionally, its interactions with other dietary fats can modify absorption rates and metabolic pathways.

Several compounds share structural similarities with 1,2-Dioleoyl-3-linoleoyl-rac-glycerol. Here are some notable examples:

Compound NameFatty Acid CompositionUnique Features
1,2-Dipalmitoyl-3-linoleoyl-rac-glycerolPalmitic acid at sn-1 and sn-2; linoleic at sn-3Higher melting point due to saturated fatty acids
1-stearoyl-2,3-dioleoyl glycerolStearic acid at sn-1; oleic at sn-2 and sn-3Solid at room temperature
1-palmitoyl-2,3-dioleoyl glycerolPalmitic acid at sn-1; oleic at sn-2 and sn-3Balanced melting characteristics

Uniqueness

The uniqueness of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol lies in its specific combination of unsaturated fatty acids, which not only contributes to its physical properties but also enhances its biological activity compared to similar compounds. Its ability to modulate lipid metabolism while providing functional benefits in food applications sets it apart from other triacylglycerols.

XLogP3

21.7

Hydrogen Bond Acceptor Count

6

Exact Mass

882.76764097 g/mol

Monoisotopic Mass

882.76764097 g/mol

Heavy Atom Count

63

UNII

9790LE118Y

Dates

Modify: 2023-09-14

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